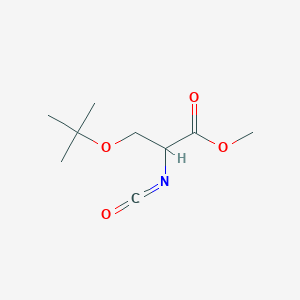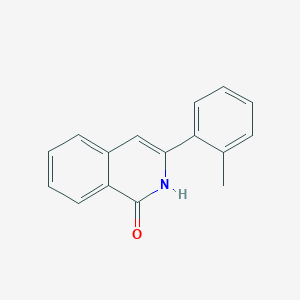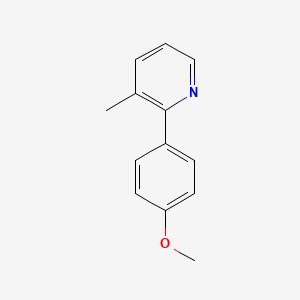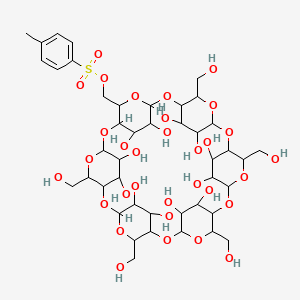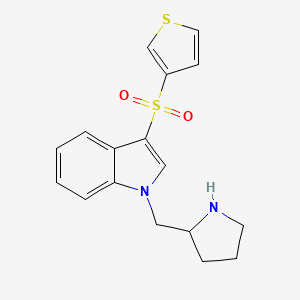![molecular formula C24H18N2O3 B12517946 1H-Indole-5-carbonitrile, 1-[2-[(3-methoxyphenyl)methoxy]benzoyl]- CAS No. 820234-26-2](/img/structure/B12517946.png)
1H-Indole-5-carbonitrile, 1-[2-[(3-methoxyphenyl)methoxy]benzoyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-5-carbonitrile, 1-[2-[(3-methoxyphenyl)methoxy]benzoyl]- is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-5-carbonitrile, 1-[2-[(3-methoxyphenyl)methoxy]benzoyl]- typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions. For this specific compound, the synthesis might involve the use of methanesulfonic acid under reflux in methanol to yield the desired indole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1H-Indole-5-carbonitrile, 1-[2-[(3-methoxyphenyl)methoxy]benzoyl]- can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Substitution Reactions: The compound can participate in substitution reactions, particularly at the nitrogen atom of the indole ring.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens and nitrating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated indoles, while oxidation can produce indole-2-carboxylic acids.
Scientific Research Applications
1H-Indole-5-carbonitrile, 1-[2-[(3-methoxyphenyl)methoxy]benzoyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-5-carbonitrile, 1-[2-[(3-methoxyphenyl)methoxy]benzoyl]- is not fully understood. indole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Indole-5-carbonitrile: A simpler indole derivative with similar chemical properties.
5-Cyanoindole: Another related compound with a cyano group at the 5-position of the indole ring.
Uniqueness
1H-Indole-5-carbonitrile, 1-[2-[(3-methoxyphenyl)methoxy]benzoyl]- is unique due to the presence of the 3-methoxyphenylmethoxy and benzoyl groups, which can significantly influence its chemical reactivity and biological activity compared to simpler indole derivatives.
Properties
CAS No. |
820234-26-2 |
|---|---|
Molecular Formula |
C24H18N2O3 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
1-[2-[(3-methoxyphenyl)methoxy]benzoyl]indole-5-carbonitrile |
InChI |
InChI=1S/C24H18N2O3/c1-28-20-6-4-5-18(14-20)16-29-23-8-3-2-7-21(23)24(27)26-12-11-19-13-17(15-25)9-10-22(19)26/h2-14H,16H2,1H3 |
InChI Key |
WPUZQNBUVRUELL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CC=CC=C2C(=O)N3C=CC4=C3C=CC(=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-1-oxaspiro[4.5]decan-8-ol](/img/structure/B12517863.png)
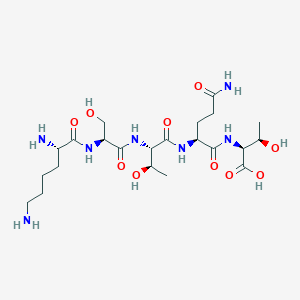
methylidene}amino]benzoic acid](/img/structure/B12517883.png)

![(2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B12517899.png)
![Methyl 4-[5-(acetyloxy)-1-methoxyisoquinolin-4-yl]benzoate](/img/structure/B12517902.png)
![4-[Bis(9-ethyl-9H-carbazol-3-YL)methyl]-N,N-diethylaniline](/img/structure/B12517906.png)
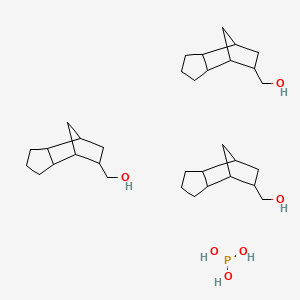
![3-Methyl-4-[(E)-{4-[N-(1,3-thiazol-2-yl)ethanimidoyl]phenyl}diazenyl]-1,2-oxazol-5(4H)-one](/img/structure/B12517909.png)
